molecular formula C19H21ClN2O3S B2525715 3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 895465-83-5

3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2525715
CAS No.: 895465-83-5
M. Wt: 392.9
InChI Key: WJCKXLQKEGKLKG-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonyl group attached to a chlorobenzene ring, a phenylpiperazine moiety, and a propanone backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-chlorobenzenesulfonyl chloride with a suitable base to form the sulfonyl intermediate. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted sulfonyl compounds.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenylpiperazine moiety may interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylbenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
  • 3-(4-bromobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
  • 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Uniqueness

3-(4-chlorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the sulfonyl group with the phenylpiperazine moiety enhances its versatility in various applications.

This compound’s unique structure and properties make it a valuable tool in scientific research, offering insights into chemical reactivity, biological interactions, and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCKXLQKEGKLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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